molecular formula C24H50O B12699026 2-Hexyldecyl octylether CAS No. 67580-38-5

2-Hexyldecyl octylether

Cat. No.: B12699026
CAS No.: 67580-38-5
M. Wt: 354.7 g/mol
InChI Key: SSWXHJLTOHVGEC-UHFFFAOYSA-N
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Description

2-Hexyldecyl octylether is an organic compound with the molecular formula C24H50O. It is a long-chain ether, characterized by its high molecular weight and hydrophobic nature. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexyldecyl octylether can be synthesized through the etherification of 2-hexyldecanol with octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with the alcohol to form the ether.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Hexyldecyl octylether primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ether to form corresponding aldehydes or carboxylic acids.

Major Products:

    Substitution Reactions: The major products are typically halogenated ethers.

    Oxidation Reactions: The major products include aldehydes and carboxylic acids, depending on the extent of oxidation.

Scientific Research Applications

2-Hexyldecyl octylether has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It serves as a surfactant in various biological assays and experiments.

    Medicine: The compound is explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: It is utilized in the formulation of lubricants, detergents, and emulsifiers.

Mechanism of Action

The mechanism by which 2-Hexyldecyl octylether exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. It can disrupt lipid bilayers, making it useful in applications that require the solubilization of hydrophobic compounds. The molecular targets include lipid membranes and hydrophobic proteins, where it can alter their structure and function.

Comparison with Similar Compounds

  • Hexadecyl octyl ether
  • 2-Hexyl-1-decanol
  • Hexyl octyl ether

Comparison: 2-Hexyldecyl octylether is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Compared to similar compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific industrial and research applications.

Properties

CAS No.

67580-38-5

Molecular Formula

C24H50O

Molecular Weight

354.7 g/mol

IUPAC Name

7-(octoxymethyl)pentadecane

InChI

InChI=1S/C24H50O/c1-4-7-10-13-15-18-21-24(20-17-12-9-6-3)23-25-22-19-16-14-11-8-5-2/h24H,4-23H2,1-3H3

InChI Key

SSWXHJLTOHVGEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COCCCCCCCC

Origin of Product

United States

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